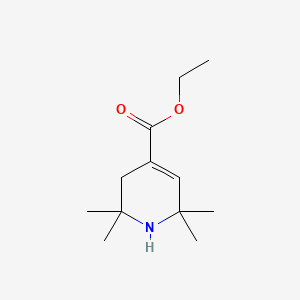

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester

Description

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester (CAS: 54996-05-3) is a heterocyclic compound featuring a partially unsaturated pyridine ring with tetramethyl substituents at positions 2 and 6. The "1,2,3,6-tetrahydro" designation indicates that the pyridine ring is hydrogenated at positions 1, 2, 3, and 6, leaving one double bond, which distinguishes it from fully saturated piperidine derivatives . This compound is typically synthesized as a hydrochloride salt, with a molecular weight of 249.78 g/mol and a purity of 98%. It is stored as a powder at 2–8°C, protected from light and air, and dissolves in chlorinated solvents (e.g., chloroform) and dimethyl sulfoxide (DMSO) .

Its primary application lies in synthesizing 2,2,6,6-tetramethyl quinuclidines, which are intermediates in medicinal chemistry and materials science . The ethyl ester group enhances solubility in organic solvents, making it suitable for reactions requiring hydrophobic conditions.

Properties

CAS No. |

54996-03-1 |

|---|---|

Molecular Formula |

C12H21NO2 |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

ethyl 2,2,6,6-tetramethyl-1,3-dihydropyridine-4-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h7,13H,6,8H2,1-5H3 |

InChI Key |

AYTGFQNGBCEDCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various tetrahydropyridine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Differences

The target compound’s key distinction from analogs lies in its tetrahydro-pyridine core versus fully saturated piperidine or pyrimidine derivatives. Below is a structural comparison:

| Compound Name | Core Structure | Substituents | CAS Number |

|---|---|---|---|

| 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester | Tetrahydro-pyridine | 2,2,6,6-tetramethyl, ethyl ester | 54996-05-3 |

| 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid ethyl ester | Piperidine (saturated) | 2,2,6,6-tetramethyl, ethyl ester | 61171-34-4 |

| Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate | Pyrimidine (two N atoms) | 6-methyl, 4-oxochromen-3-yl, ethyl ester | 2726105 (PubChem) |

| Methyl ester of 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | Tetrahydro-pyridine | 1-methyl, methyl ester | Not provided |

- Ring Saturation: The tetrahydro-pyridine core has one double bond, offering reactivity distinct from saturated piperidines or aromatic pyridines.

- Substituent Effects : Ethyl esters (as in the target compound) confer greater lipophilicity than methyl esters (e.g., ), influencing solubility and metabolic stability .

Physicochemical Properties

Pharmacological Activity

Biological Activity

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester (CAS No. 54996-03-1) is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 211.30 g/mol

- Density : 1.0 g/cm³

- Boiling Point : Approximately 270.7 °C at 760 mmHg

- LogP : 0.89

These properties suggest that the compound has moderate hydrophobicity, which may influence its biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of 1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid ethyl ester. The compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. For instance:

- Study Findings : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in various animal models. Research indicates that it may help in protecting neuronal cells from damage induced by neurotoxins.

- Case Study : In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis . The underlying mechanism appears to involve modulation of neuroinflammatory pathways.

Anti-inflammatory Activity

1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid ethyl ester has also been studied for its anti-inflammatory properties.

- Research Data : A study on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that the compound inhibited pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate it may possess activity against various bacterial strains.

- Experimental Results : In vitro tests revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Further studies are needed to elucidate the mechanism of action.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.